molecular formula C12H14F2O3S B13516511 (2,2-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

(2,2-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate

Katalognummer: B13516511
Molekulargewicht: 276.30 g/mol
InChI-Schlüssel: WXDQQLHSDXPDDV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,2-difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: is an organic compound that features a cyclobutyl ring substituted with two fluorine atoms and a methyl group attached to a benzene ring with a sulfonate group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving a suitable diene and a dienophile.

    Introduction of Fluorine Atoms: The fluorine atoms can be introduced via a fluorination reaction using reagents such as selectfluor or N-fluorobenzenesulfonimide.

    Attachment of the Benzene Ring: The benzene ring with a sulfonate group can be attached through a Friedel-Crafts alkylation reaction using appropriate catalysts like aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfonic acid or other reduced forms.

    Substitution: The fluorine atoms and the sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Oxidized derivatives of the cyclobutyl ring.

    Reduction: Sulfonic acid derivatives.

    Substitution: Compounds with new functional groups replacing the fluorine atoms or sulfonate group.

Wissenschaftliche Forschungsanwendungen

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in various chemical reactions.

Biology:

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving sulfonate groups.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties such as increased stability or reactivity.

Wirkmechanismus

The mechanism of action of (2,2-difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • (2,2-difluorocyclobutyl)methyl 4-chlorobenzene-1-sulfonate
  • (2,2-difluorocyclobutyl)methyl 4-nitrobenzene-1-sulfonate
  • (2,2-difluorocyclobutyl)methyl 4-methoxybenzene-1-sulfonate

Comparison:

  • Structural Differences: The primary difference lies in the substituents on the benzene ring (chlorine, nitro, methoxy groups).
  • Reactivity: The presence of different substituents can significantly affect the compound’s reactivity and interaction with other molecules.
  • Applications: Each compound may have unique applications based on its specific structural properties and reactivity.

Eigenschaften

Molekularformel

C12H14F2O3S

Molekulargewicht

276.30 g/mol

IUPAC-Name

(2,2-difluorocyclobutyl)methyl 4-methylbenzenesulfonate

InChI

InChI=1S/C12H14F2O3S/c1-9-2-4-11(5-3-9)18(15,16)17-8-10-6-7-12(10,13)14/h2-5,10H,6-8H2,1H3

InChI-Schlüssel

WXDQQLHSDXPDDV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC2(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.